4-(Benzenesulfinyl)aniline

Description

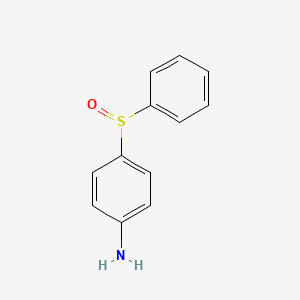

4-(Benzenesulfinyl)aniline (hypothetical structure: C₁₂H₁₁NOS) is an aromatic amine derivative featuring a benzenesulfinyl (-S(O)Ph) substituent at the para position of an aniline group. The sulfinyl group introduces both electron-withdrawing and stereochemical effects, influencing reactivity and physicochemical properties.

Properties

IUPAC Name |

4-(benzenesulfinyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRWNBJRFZQISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614431 | |

| Record name | 4-(Benzenesulfinyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21229-95-8 | |

| Record name | 4-(Benzenesulfinyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfinyl)aniline typically involves the reaction of aniline with benzenesulfinyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally involves the following steps:

Preparation of Benzenesulfinyl Chloride: Benzenesulfinyl chloride is synthesized by the chlorination of benzenesulfinic acid.

Reaction with Aniline: Aniline is then reacted with benzenesulfinyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzenesulfinyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Benzenesulfinyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfinyl)aniline involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the aniline moiety can interact with biological macromolecules, potentially affecting enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

4-Aminobenzenesulfonic Acid (Sulfanilic Acid)

- Formula: C₆H₇NO₃S .

- Key Properties :

- Highly water-soluble due to the polar sulfonic acid (-SO₃H) group.

- Acidic (pKa ~3.0), forming zwitterionic structures in aqueous solutions.

- Applications: Dye intermediate, analytical reagent (e.g., nitrite detection).

- Contrast with 4-(Benzenesulfinyl)aniline :

- Sulfanilic acid’s -SO₃H group is more acidic and polar than the sulfinyl (-S(O)Ph) group, making it less suitable for hydrophobic environments.

Dapsone (4,4′-Sulfonyldianiline)

4-(Methanesulfonylmethyl)aniline

- Formula: C₈H₁₁NO₂S .

- Key Properties :

- Methanesulfonyl (-SO₂CH₃) group attached via a methylene bridge.

- Enhanced steric bulk compared to direct sulfinyl substitution.

- Applications: Intermediate in pharmaceutical synthesis.

- Contrast :

- The methylene spacer in 4-(Methanesulfonylmethyl)aniline reduces conjugation between the sulfonyl group and the aromatic ring, unlike the direct sulfinyl substitution in this compound.

4-Amino-N-(2-Hydroxyethyl)benzenesulfonamide

- Formula : C₈H₁₂N₂O₃S .

- Key Properties :

- Sulfonamide (-SO₂NH-) group with a hydroxyethyl substituent.

- Moderate solubility in polar solvents; used in antimicrobial agents.

- Contrast :

- Sulfonamides exhibit hydrogen-bonding capacity via -NH groups, whereas sulfinyl derivatives lack this feature, impacting biological activity.

Structural and Functional Comparison Table

Biological Activity

4-(Benzenesulfinyl)aniline, also known as benzenesulfinyl-4-aniline, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfinyl group attached to an aniline moiety, which is known for its diverse biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The sulfinyl group enhances the compound's ability to interact with biological macromolecules, which may be responsible for its effectiveness against certain microbial strains.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

A significant area of interest is the compound's role as a NAMPT inhibitor. NAMPT is crucial in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in numerous metabolic processes. Inhibiting NAMPT can lead to reduced NAD levels, inducing apoptosis in cancer cells without damaging DNA. This mechanism has been linked to potential applications in treating various cancers .

The mechanism by which this compound exerts its biological effects primarily involves:

- Interaction with Enzymes : The sulfinyl group can form hydrogen bonds and ionic interactions with enzyme active sites, affecting their activity.

- Modulation of Cellular Pathways : By inhibiting NAMPT, the compound disrupts NAD biosynthesis, leading to metabolic stress in rapidly dividing cells such as cancer cells .

Table 1: Summary of Biological Activities

Case Study: Cancer Treatment Potential

A study investigated the effects of this compound on tumor growth in mouse models. The results indicated a significant reduction in tumor size and enhanced radiosensitivity when combined with radiation therapy. This suggests that compounds targeting NAMPT could serve as effective adjuncts in cancer treatment protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.